4-(4-chlorobenzoyl)-3-hydroxy-1-methyl-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
Description
4-(4-chlorobenzoyl)-3-hydroxy-1-methyl-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one: is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrol-2-one core with multiple substituents, including a chlorobenzoyl group, a hydroxy group, a methyl group, and a nitrophenyl group.
Properties
IUPAC Name |
(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-methyl-5-(3-nitrophenyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O5/c1-20-15(11-3-2-4-13(9-11)21(25)26)14(17(23)18(20)24)16(22)10-5-7-12(19)8-6-10/h2-9,15,22H,1H3/b16-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVNWCPTGWGIEV-PEZBUJJGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(/C(=C(\C2=CC=C(C=C2)Cl)/O)/C(=O)C1=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrrol-2-one core. One common approach is to start with a suitable pyrrole derivative and then introduce the various substituents through controlled chemical reactions. For example:
Formation of Pyrrol-2-one Core: : The pyrrol-2-one core can be synthesized from pyrrole through oxidation reactions.
Introduction of Substituents: : The chlorobenzoyl group can be introduced via a Friedel-Crafts acylation reaction, while the hydroxy and nitro groups can be added through nitration and hydroxylation reactions, respectively.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure consistency and yield. The process would involve careful monitoring of reaction parameters such as temperature, pressure, and reagent concentrations to optimize the production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The hydroxy group can be further oxidized to a carboxylic acid.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The chlorobenzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include tin (Sn) and hydrogen (H₂) in the presence of a catalyst.
Substitution: : Nucleophilic substitution reactions often use strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: : Formation of 4-(4-chlorobenzoyl)-3-hydroxy-1-methyl-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one carboxylic acid.
Reduction: : Formation of 4-(4-chlorobenzoyl)-3-hydroxy-1-methyl-5-(3-aminophenyl)-1,5-dihydro-2H-pyrrol-2-one.
Substitution: : Formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.
Industry: : It might be used in the production of advanced materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors, leading to a biological response. The exact pathways and targets would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
This compound is unique due to its specific combination of substituents. Similar compounds might include other pyrrol-2-one derivatives with different substituents. For example:
4-(4-chlorobenzoyl)-3-hydroxy-1-methyl-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
4-(4-chlorobenzoyl)-3-hydroxy-1-methyl-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
